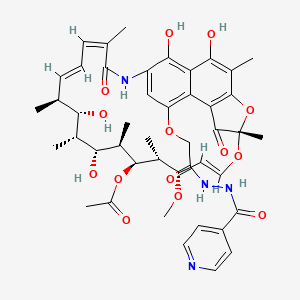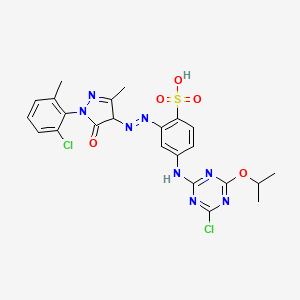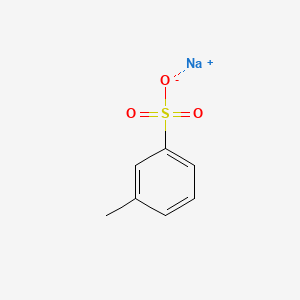
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester is a complex organic compound that features a pyridazine ring substituted with a chlorine atom and a hydrazinylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester typically involves the condensation of 6-chloro-3-pyridazinecarboxylic acid hydrazide with an appropriate hexanoic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-pyridazinecarboxylic acid hydrazide
- 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)pentanoic acid ethyl ester
- 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)butanoic acid ethyl ester
Uniqueness
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester is unique due to its specific structural features, such as the length of the hexanoic acid chain and the presence of the ethyl ester group
Propiedades
Número CAS |
69578-88-7 |
|---|---|
Fórmula molecular |
C12H17ClN4O2 |
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
ethyl (5E)-5-[(6-chloropyridazin-3-yl)hydrazinylidene]hexanoate |
InChI |
InChI=1S/C12H17ClN4O2/c1-3-19-12(18)6-4-5-9(2)14-16-11-8-7-10(13)15-17-11/h7-8H,3-6H2,1-2H3,(H,16,17)/b14-9+ |
Clave InChI |
FNRBKDZTXCZGOE-NTEUORMPSA-N |
SMILES isomérico |
CCOC(=O)CCC/C(=N/NC1=NN=C(C=C1)Cl)/C |
SMILES canónico |
CCOC(=O)CCCC(=NNC1=NN=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
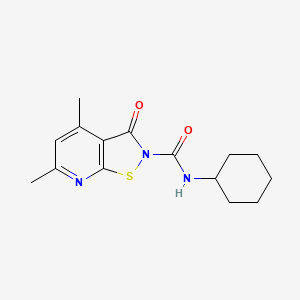
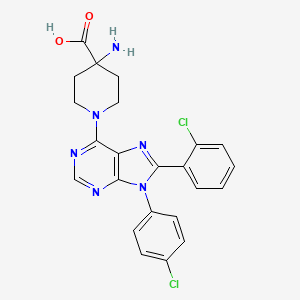
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
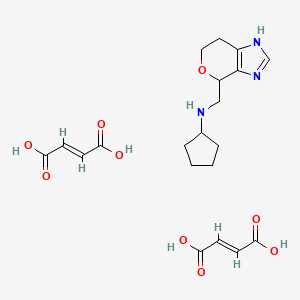
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
